(Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine
Overview
Description
(Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoroethyl group in the molecule enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine typically involves the following steps:
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Formation of Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized via a cyclization reaction between 2-aminopyridine and an appropriate aldehyde or ketone. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions.
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Introduction of the Trifluoroethyl Group: : The trifluoroethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the imidazo[1,2-a]pyridine core with a trifluoroethyl halide (e.g., trifluoroethyl bromide) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can be performed on the imidazo[1,2-a]pyridine core using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The trifluoroethyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Trifluoroethyl halides, bases like potassium carbonate, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine core.
Reduction: Reduced derivatives of the imidazo[1,2-a]pyridine core.
Substitution: Substituted derivatives with various nucleophiles replacing the trifluoroethyl group.
Scientific Research Applications
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Chemistry: : It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
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Biology: : The compound has been investigated for its interactions with biological targets, including enzymes and receptors.
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Medicine: : Due to its structural features, it has been explored as a potential drug candidate for the treatment of various diseases, including infectious diseases and cancer.
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Industry: : The compound’s stability and reactivity make it useful in the development of industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the trifluoroethyl group.
2,2,2-Trifluoroethylamine: A simpler compound containing the trifluoroethyl group.
Uniqueness
(Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine is unique due to the combination of the imidazo[1,2-a]pyridine core and the trifluoroethyl group. This combination enhances its biological activity, metabolic stability, and lipophilicity, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)7-14-5-8-6-16-4-2-1-3-9(16)15-8/h1-4,6,14H,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWJDBXRIMKANU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CNCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020933-75-8 | |
Record name | (imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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